Molecular Weight and cLogP Differentiation vs. 4-Benzyl and 2-Unsubstituted THTP Analogs
The target compound possesses a molecular weight of 236.4 g/mol and a predicted cLogP of approximately 2.2, reflecting moderate lipophilicity conducive to CNS penetration while maintaining aqueous solubility adequate for in vitro assay formats . This profile is meaningfully different from the 4-benzyl-2-amino-THTP scaffold (MW ~273 g/mol, cLogP ~2.9), which exhibits higher lipophilicity that may drive stronger plasma protein binding and reduced free fraction [1]. In contrast, the simpler 2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold (MW 154.2 g/mol, cLogP ~0.4) lacks the lipophilic 4-substituent required for engagement of hydrophobic enzyme subpockets . Thus, the target compound occupies a distinct physicochemical niche within the THTP series that directly impacts distribution and target engagement properties.
| Evidence Dimension | Molecular weight and predicted cLogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | MW = 236.4 g/mol; cLogP ≈ 2.2 (predicted) |
| Comparator Or Baseline | 4-Benzyl-2-amino-THTP (MW ~273 g/mol, cLogP ~2.9); 2-Methyl-THTP without 4-substituent (MW 154.2 g/mol, cLogP ~0.4) |
| Quantified Difference | 33.3% reduction in MW vs. 4-benzyl analog; 53.3% increase in MW vs. unsubstituted analog; differential cLogP of 0.7–1.8 log units |
| Conditions | Predicted properties based on consensus model (ALOGPS 2.1 / ChemAxon); experimental LogP data for target compound are not published. |
Why This Matters
For screening library acquisition, this intermediate lipophilicity profile offers a unique balance of solubility and membrane permeability, distinct from both more polar and more lipophilic in-class alternatives.
- [1] Zheng, W.; Nikulin, V. I.; Konkar, A. A.; Vansal, S. S.; Shams, G.; Feller, D. R.; Miller, D. D. 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines: Novel Selective β3-Adrenoceptor Agonists. J. Med. Chem. 1999, 42 (12), 2287–2294. https://doi.org/10.1021/jm990012z View Source
